molecular formula C12H12N2O3 B5706358 N-(2-amino-5-methoxyphenyl)furan-2-carboxamide

N-(2-amino-5-methoxyphenyl)furan-2-carboxamide

Cat. No.: B5706358
M. Wt: 232.23 g/mol
InChI Key: DDQUKAYELHTFLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-amino-5-methoxyphenyl)furan-2-carboxamide is a compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-amino-5-methoxyphenyl)furan-2-carboxamide typically involves the reaction of 2-furoic acid with 2-amino-5-methoxyaniline. The reaction is carried out in the presence of coupling reagents such as DMT/NMM/TsO− or EDC under microwave-assisted conditions . The reaction conditions are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound can be achieved through similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis is advantageous as it reduces reaction time and improves yield. The process involves the use of effective coupling reagents and optimized reaction conditions to ensure the production of high-quality compounds .

Chemical Reactions Analysis

Types of Reactions

N-(2-amino-5-methoxyphenyl)furan-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the compound .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(2-amino-5-methoxyphenyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. This can lead to various biological effects, such as inhibition of bacterial growth or reduction of inflammation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other furan derivatives such as N-(furan-2-ylmethyl)furan-2-carboxamide and furan-2-ylmethyl furan-2-carboxylate . These compounds share structural similarities and exhibit comparable biological activities.

Uniqueness

N-(2-amino-5-methoxyphenyl)furan-2-carboxamide is unique due to the presence of the amino and methoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This makes it distinct from other furan derivatives and potentially more effective in certain applications .

Properties

IUPAC Name

N-(2-amino-5-methoxyphenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-16-8-4-5-9(13)10(7-8)14-12(15)11-3-2-6-17-11/h2-7H,13H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDQUKAYELHTFLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)N)NC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.